![molecular formula C8H16O3Si B14347222 Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate CAS No. 90288-79-2](/img/structure/B14347222.png)
Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate is an organic compound characterized by a cyclopropane ring substituted with a trimethylsilyl group and a carboxylate ester
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with trimethylsilyl reagents. One common method includes the use of trimethylsilyl chloride in the presence of a base to introduce the trimethylsilyl group. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives.
科学研究应用
Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cyclopropanation reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its participation in various chemical reactions. The cyclopropane ring’s strain energy can also influence its reactivity and interaction with other molecules.
相似化合物的比较
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate: Contains dichloro substituents instead of the trimethylsilyl group.
Cyclopropane, trimethyl(2-methyl-1-propenylidene)-: Features a different substitution pattern on the cyclopropane ring.
Uniqueness: Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity compared to other cyclopropane derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts.
属性
CAS 编号 |
90288-79-2 |
|---|---|
分子式 |
C8H16O3Si |
分子量 |
188.30 g/mol |
IUPAC 名称 |
methyl 2-trimethylsilyloxycyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H16O3Si/c1-10-8(9)6-5-7(6)11-12(2,3)4/h6-7H,5H2,1-4H3 |
InChI 键 |
MENXOHLQSSRCTA-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CC1O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![S-Butyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14347145.png)
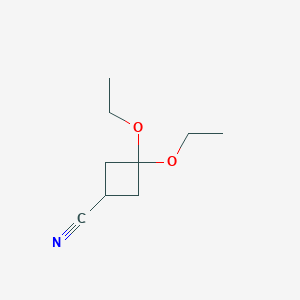
![Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B14347165.png)
![4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate](/img/structure/B14347170.png)
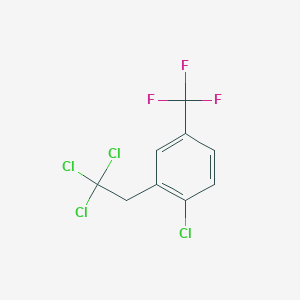
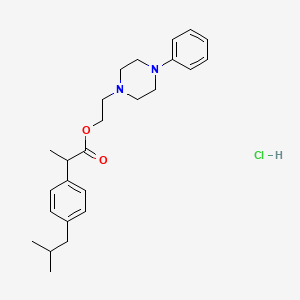
![Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate](/img/structure/B14347185.png)
![1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)-](/img/structure/B14347187.png)
![N-[2-(4-Bromophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide](/img/structure/B14347195.png)
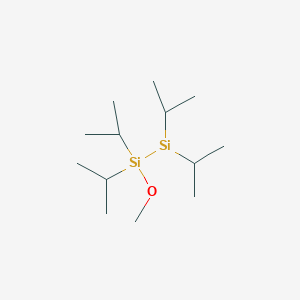
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline](/img/structure/B14347205.png)
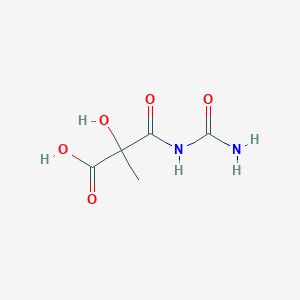
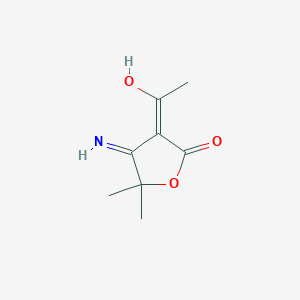
![2-Benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B14347230.png)
